molecular formula C10H14Li2N5O13P3 B12384595 ATP-13C (dilithium)

ATP-13C (dilithium)

Cat. No.: B12384595
M. Wt: 520.1 g/mol
InChI Key: GSCAHXFCKKVRCE-DAXSKTLCSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 5’-triphosphate-13C dilithium, commonly referred to as ATP-13C (dilithium), is a stable isotope-labeled form of adenosine 5’-triphosphate. Adenosine 5’-triphosphate is a central molecule in cellular energy storage and metabolism. The 13C labeling allows for detailed metabolic studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Adenosine 5’-triphosphate is crucial for providing metabolic energy to drive cellular processes and serves as a coenzyme in various biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATP-13C (dilithium) involves the incorporation of the 13C isotope into the adenosine 5’-triphosphate molecule. This is typically achieved through chemical synthesis using 13C-labeled precursors. The reaction conditions must be carefully controlled to ensure the correct incorporation of the 13C isotope without compromising the integrity of the adenosine 5’-triphosphate molecule .

Industrial Production Methods

Industrial production of ATP-13C (dilithium) involves large-scale synthesis using 13C-labeled precursors. The process includes multiple steps of purification to ensure high purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-triphosphate-13C dilithium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adenosine 5’-triphosphate-13C dilithium is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Applications include:

Mechanism of Action

Adenosine 5’-triphosphate-13C dilithium exerts its effects by participating in cellular energy transfer and signaling. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and the release of energy. The 13C labeling allows for detailed tracking of its metabolic fate using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Key molecular targets include kinases, ATPases, and other enzymes involved in energy metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Adenosine 5’-triphosphate (unlabeled)
  • Adenosine diphosphate (ADP)
  • Adenosine monophosphate (AMP)
  • Guanosine triphosphate (GTP)

Uniqueness

Adenosine 5’-triphosphate-13C dilithium is unique due to its stable isotope labeling, which allows for precise metabolic studies. Unlike unlabeled adenosine 5’-triphosphate, the 13C-labeled version can be tracked and quantified using advanced analytical techniques, providing detailed insights into metabolic pathways and enzyme activities .

Properties

Molecular Formula

C10H14Li2N5O13P3

Molecular Weight

520.1 g/mol

IUPAC Name

dilithium;[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i3+1;;

InChI Key

GSCAHXFCKKVRCE-DAXSKTLCSA-L

Isomeric SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N([13CH]=N2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N

Canonical SMILES

[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.